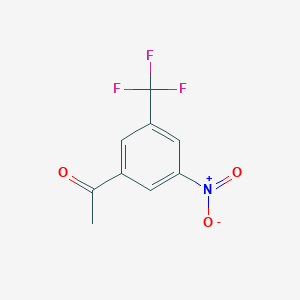
1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone” is an organic compound with the molecular formula C9H6F3NO3 . It has a molecular weight of 233.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a nitro group at the 3rd position and a trifluoromethyl group at the 5th position . The ethanone group is attached to the phenyl ring .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 217.9±35.0 °C and a predicted density of 1.401±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Degradation and Stability Analysis
One study explored the degradation processes of nitisinone, a compound related to "1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone," under various conditions. The study employed LC-MS/MS to understand the stability and identify degradation products of nitisinone, revealing insights into its environmental and pharmacological implications (Barchańska et al., 2019).
Environmental Impact and Management
Research on the environmental fate and effects of the lampricide TFM, a nitrophenol compound, has shown that it presents minimal long-term toxicological risk, is not persistent, and is detoxified in the environment. This work contributes to understanding the ecological implications of similar nitroaromatic compounds (Hubert, 2003).
Advancements in Synthesis and Applications
The synthesis and applications of 5-Nitro-1,2,4-triazole-3-one (NTO), another compound structurally related to "this compound," have been extensively reviewed. This review covers the synthesis strategies, particle morphology adjustments, and the notable insensitivity and thermal stability of NTO, highlighting its role in replacing existing energetic materials (Hanafi et al., 2019).
Understanding Atmospheric Phenomena
A comprehensive review on nitrated phenols in the atmosphere, including their sources, formation processes, and analytical detection methods, provides a foundation for understanding the atmospheric behavior of compounds like "this compound." This research sheds light on the environmental transformations and potential impacts of nitroaromatic compounds (Harrison et al., 2005).
Wastewater Management and Treatment
The utilization of Free Nitrous Acid (FNA) for improving wastewater management practices highlights the importance of understanding the chemical and physical properties of nitroaromatic compounds for environmental applications. This research discusses the inhibitory and biocidal effects of FNA on microorganisms, leading to advancements in wastewater treatment technologies (Duan et al., 2019).
Mecanismo De Acción
Safety and Hazards
This compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-7(9(10,11)12)4-8(3-6)13(15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCYPWAXWYGFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

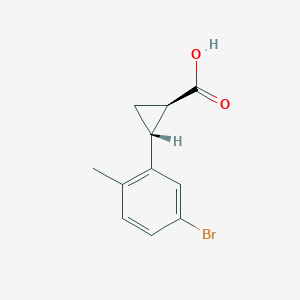
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)
![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)
![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)
![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)
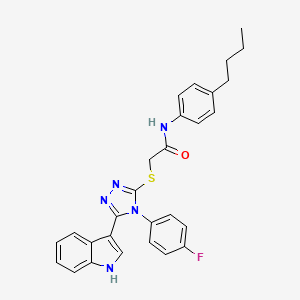
![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)
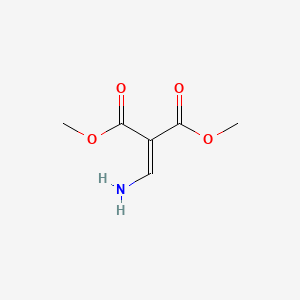
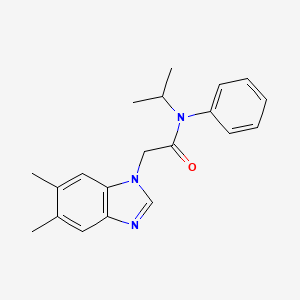
![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)
![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)